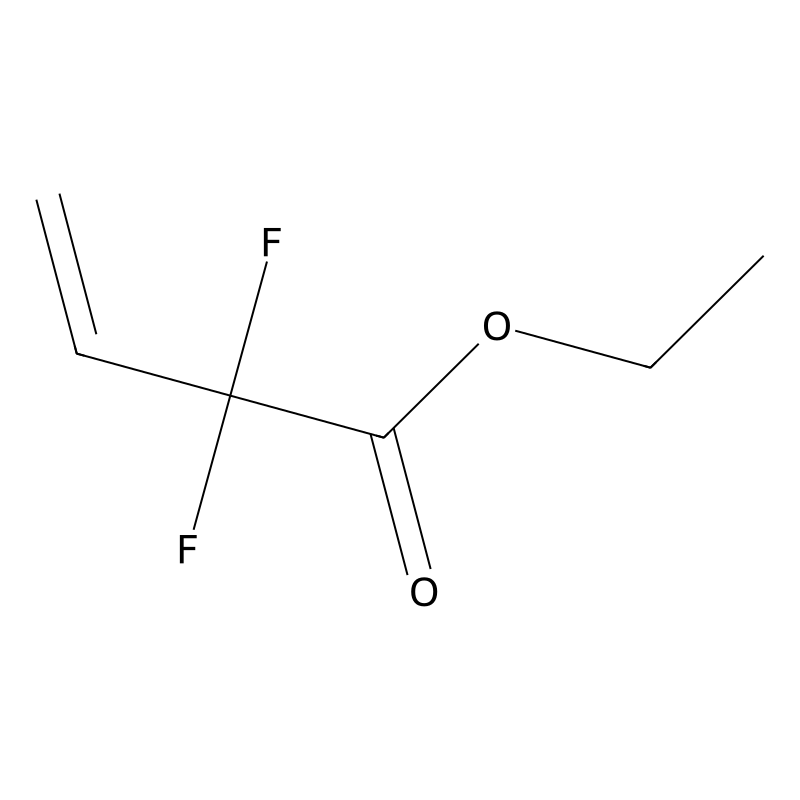

2,2-Difluoro-3-butenoic acid ethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,2-Difluoro-3-butenoic acid ethyl ester, also known as ethyl 2,2-difluorobut-3-enoate, is an organic compound with the molecular formula C6H8F2O2 and a molecular weight of 150.12 g/mol. This compound is characterized by its colorless liquid form and belongs to the class of esters, specifically a fluorinated olefinic ester due to the presence of two fluorine atoms attached to the double bond of the butenoic acid structure. It has a boiling point of 122-124 °C and a melting point of -32 °C, with a density of 1.169 g/mL at 25 °C. The compound is soluble in polar solvents like water and methanol but shows limited solubility in non-polar solvents such as hexane and toluene .

The synthesis of 2,2-difluoro-3-butenoic acid ethyl ester can be achieved through several methods:

- Reaction with Hydrogen Fluoride: Ethyl acetoacetate can be reacted with hydrogen fluoride and iodine.

- Condensation Reactions: The compound can also be synthesized by reacting ethyl 3,3-difluoroacrylate with ethyl acetoacetate.

Purification methods such as distillation or chromatography are typically employed following synthesis to isolate the desired product .

2,2-Difluoro-3-butenoic acid ethyl ester finds utility in various scientific applications:

- Organic Synthesis: It serves as a reagent in organic synthesis.

- Precursor for Fluorinated Compounds: The compound is used as a precursor in the preparation of other fluorinated chemicals.

- Pharmaceutical Intermediates: It plays a role in producing intermediates for pharmaceuticals and agrochemicals .

Several compounds share structural similarities with 2,2-difluoro-3-butenoic acid ethyl ester. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl (E)-4-chloro-3,4-difluoro-2,2-dimethyl-3-butenoate | C8H11ClF2O2 | Contains chlorine and additional methyl groups; used in similar applications |

| 2-Difluorobut-3-enoic acid ethyl ester | C6H8F2O2 | Lacks one functional group compared to the target compound; simpler structure |

| 2,2-Difluoro-4-(4-methoxyphenyl)-3-butenoic acid ethyl ester | C12H12F2O3 | Incorporates a methoxyphenyl group; may exhibit different biological activities |

These compounds highlight the uniqueness of 2,2-difluoro-3-butenoic acid ethyl ester through its specific fluorination pattern and structural features that may confer distinct chemical properties and biological activities .